

Application of G140 in Virology Research Studies

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Compound of Interest

Compound Name: G140

Cat. No.: B10824762

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Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that plays a critical role in the innate immune response to viral infections. Upon detecting viral DNA in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that are crucial for establishing an antiviral state. Given its role in modulating this critical antiviral pathway, **G140** serves as an invaluable tool for virology research, enabling detailed investigation into the role of the cGAS-STING pathway in various viral infections and as a potential therapeutic agent.

Mechanism of Action

G140 functions as a competitive inhibitor of cGAS by targeting its catalytic pocket. By occupying the active site, **G140** blocks the binding of ATP and GTP, the substrates required for the synthesis of cGAMP. This inhibition effectively prevents the activation of the downstream STING-mediated signaling cascade, thereby suppressing the production of type I interferons and other inflammatory cytokines.[3]

Data Presentation

Table 1: Biochemical Inhibitory Activity of G140 against cGAS

Target Species	Assay Type	IC ₅₀ (nM)
Human cGAS	Biochemical	14.0
Mouse cGAS	Biochemical	442

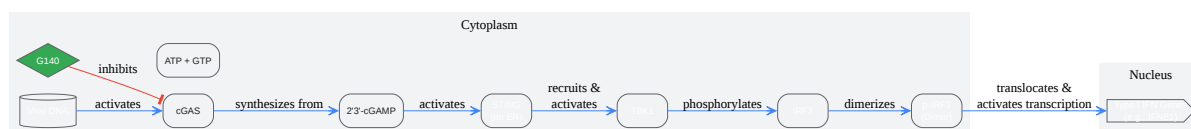
Data sourced from multiple studies.[\[2\]](#)[\[4\]](#)

Table 2: Cellular Inhibitory Activity of G140

Cell Line	Assay Type	Measured Endpoint	Cellular IC ₅₀ (μM)
Human THP-1 cells	dsDNA-induced IFN expression	IFNB1 mRNA	1.70
Human THP-1 cells	dsDNA-induced IFN expression	CXCL10 mRNA	~1.70
Primary human macrophages	dsDNA-induced cGAS activity	Not specified	≤1

Data sourced from a study on the development of human cGAS-specific small-molecule inhibitors.[\[4\]](#)

Signaling Pathway Diagram



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Caption: The cGAS-STING signaling pathway and the inhibitory action of **G140**.

Experimental Protocols

In Vitro Biochemical Assay for cGAS Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC_{50}) of **G140** against purified recombinant human cGAS.

Materials:

- Recombinant human cGAS protein
- Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)
- ATP and GTP stock solutions
- **G140** stock solution (in DMSO)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM $MgCl_2$, 50 mM NaCl
- Detection reagent for cGAMP (e.g., cGAMP ELISA kit) or ATP depletion (e.g., Kinase-Glo®)
- 384-well assay plates
- Plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **G140** in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
- **Reaction Setup:** In a 384-well plate, add the diluted **G140** or vehicle control (DMSO in Assay Buffer).
- **Enzyme and DNA Addition:** Add a mixture of recombinant human cGAS and dsDNA to each well.

- **Initiation of Reaction:** Start the enzymatic reaction by adding a mixture of ATP and GTP to each well.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- **Quenching:** Stop the reaction by adding a suitable stop solution (e.g., EDTA).
- **Detection:** Quantify the amount of cGAMP produced using an ELISA kit or measure the remaining ATP using a luminescence-based assay like Kinase-Glo®, following the manufacturer's instructions.
- **Data Analysis:** Normalize the results to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of **G140** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for the in vitro biochemical cGAS inhibition assay.

Cellular Assay for cGAS Inhibition in a Virology Context

This protocol is adapted from a study on Foot-and-Mouth Disease Virus (FMDV) and can be modified for other viruses.^{[1][5]} It aims to assess the effect of **G140** on viral replication in a cellular model.

Materials:

- Susceptible cell line (e.g., IBRS-2 cells for FMDV)
- Virus stock of known titer (e.g., FMDV O1K)
- **G140** stock solution (in DMSO)
- Cell culture medium
- Infection medium (low serum)
- MTT or similar reagent for cell viability assay

- Reagents for viral titer determination (e.g., plaque assay) or viral protein/nucleic acid quantification (e.g., immunofluorescence, qRT-PCR)

Procedure:

- Cell Seeding: Seed the susceptible cells in appropriate culture plates (e.g., 24-well plates) and grow to a confluent monolayer.
- Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01 for FMDV) in infection medium. Allow the virus to adsorb for 1 hour.
- **G140** Treatment: After viral adsorption, replace the infection medium with fresh culture medium containing various concentrations of **G140** (e.g., 0, 5, 10, 20 μ M). Include a vehicle-only (DMSO) control.
- Incubation: Incubate the infected and treated cells for a suitable period (e.g., 18-24 hours).
- Sample Collection:
 - Supernatant: Collect the cell culture supernatant to determine the viral titer.
 - Cell Lysate/Fixed Cells: Prepare cell lysates for qRT-PCR or fix the cells for immunofluorescence analysis of viral protein expression.
- Quantification of Viral Replication:
 - Plaque Assay: Perform a plaque assay using the collected supernatants to determine the viral titer (Plaque Forming Units/mL).
 - qRT-PCR: Extract RNA from cell lysates and perform qRT-PCR to quantify viral RNA levels.
 - Immunofluorescence: Stain fixed cells with an antibody against a viral protein to visualize and quantify the percentage of infected cells.
- Cell Viability Assay: In a separate plate, treat uninfected cells with the same concentrations of **G140** to assess its cytotoxicity using an MTT assay. This is crucial to ensure that any observed effects on viral replication are not due to **G140**-induced cell death.

- Data Analysis: Compare the viral titers, viral RNA levels, or percentage of infected cells between the **G140**-treated and control groups.

Caption: Workflow for a cellular virology assay using **G140**.

Conclusion

G140 is a powerful research tool for dissecting the role of the cGAS-STING pathway in viral pathogenesis. Its high potency and selectivity for human cGAS make it suitable for a range of in vitro and cell-based virology studies. The provided protocols offer a foundation for researchers to investigate the impact of cGAS inhibition on the replication of various viruses, contributing to a deeper understanding of virus-host interactions and the development of novel antiviral strategies.

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